molecular formula C11H10N2O3 B1352179 N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide CAS No. 688051-07-2

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

Cat. No. B1352179
CAS RN: 688051-07-2
M. Wt: 218.21 g/mol
InChI Key: GEFKRASWMFTFSQ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, also known as HP-MICA, is a small molecule derived from the isoxazole family of heterocyclic compounds. It is an important research tool in the field of biochemistry and molecular biology, as it has a wide range of applications in laboratory experiments. HP-MICA has been used in a variety of scientific studies, ranging from the synthesis of other molecules to the investigation of enzyme activity and the regulation of gene expression.

Scientific Research Applications

  • Synthesis Techniques : The synthesis of various isoxazole derivatives, including N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide, involves a one-pot synthesis technique. This method is used to synthesize a range of 3-methylisoxazole-5-carboxamides, indicating the versatility and potential application of these compounds in various scientific studies (Martins et al., 2002).

  • Inhibition Studies : Isoxazole derivatives have been shown to have inhibitory effects on enzymes such as dihydroorotate dehydrogenase, which plays a crucial role in pyrimidine de novo synthesis. This inhibition is crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Knecht & Löffer, 1998).

  • Chemical Activation and Functionalization : N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide derivatives have been used in chemical activation and functionalization studies. These studies explore the activation of inert C-H bonds in complex molecules, providing valuable insights into organic synthesis and the development of new pharmaceuticals (Pasunooti et al., 2015).

  • Cytotoxicity and Antimicrobial Studies : The cytotoxicity of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide derivatives has been investigated, with some compounds showing significant activity against cancer cells. Additionally, these compounds have been tested for antimicrobial activity, providing a basis for the development of new antimicrobial agents (Hassan et al., 2014).

  • Application in Polymer Science : Isoxazole derivatives have been explored in the context of polymer science for the development of controlled-release formulations. This application is significant in agriculture and drug delivery, where the controlled release of chemicals is essential (Tai et al., 2002).

  • Pharmacological Insights and Drug Development : The pharmacokinetics and metabolism of N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide derivatives have been a subject of study. Insights gained from these studies are crucial for understanding the drug's behavior in biological systems and optimizing its therapeutic efficacy (Vincent et al., 1984).

properties

IUPAC Name

N-(3-hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-5-10(13-16-7)11(15)12-8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFKRASWMFTFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408083
Record name N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

CAS RN

688051-07-2
Record name N-(3-Hydroxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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